molecular formula C41H43NO6S B3268324 (S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate CAS No. 478037-15-9

(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate

Cat. No.: B3268324
CAS No.: 478037-15-9
M. Wt: 677.8 g/mol
InChI Key: KSGPTMKBCVMBBB-LHEWISCISA-N
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Description

(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate is a chiral, multifunctional organic compound with a stereogenic center at the α-carbon of the propanoate backbone. Its structure features:

  • tert-Butyl ester: Enhances solubility in nonpolar solvents and stabilizes the compound against hydrolysis.
  • Tritylamino group (N-trityl): Protects the amine functionality during synthetic steps, leveraging the bulky trityl group to prevent undesired side reactions.
  • Tosyloxyethoxy chain: The tosyl (p-toluenesulfonyl) group acts as a versatile leaving group, facilitating nucleophilic substitution reactions. This moiety is critical for further functionalization, such as coupling with nucleophiles (e.g., amines, thiols) in medicinal chemistry or polymer synthesis.

The compound’s stereochemistry (S-configuration) is essential for applications requiring enantioselectivity, such as asymmetric catalysis or chiral drug intermediates.

Properties

IUPAC Name

tert-butyl (2S)-3-[4-[2-(4-methylphenyl)sulfonyloxyethoxy]phenyl]-2-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43NO6S/c1-31-20-26-37(27-21-31)49(44,45)47-29-28-46-36-24-22-32(23-25-36)30-38(39(43)48-40(2,3)4)42-41(33-14-8-5-9-15-33,34-16-10-6-11-17-34)35-18-12-7-13-19-35/h5-27,38,42H,28-30H2,1-4H3/t38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPTMKBCVMBBB-LHEWISCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)CC(C(=O)OC(C)(C)C)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl-protected amino esters with aryl ether linkages. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Protective Groups Reactivity/Applications References
(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate Tosyloxyethoxy, tritylamino tert-Butyl (ester), trityl (amine) Nucleophilic substitution (tosyl group), chiral synthesis Synthesized analogously to methods in
tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate ((S)-54) Trifluoromethyl diaziridinyl tert-Butyl (ester) Photoreactive probes for protein labeling
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate Hydroxyethoxy chain tert-Butyl (ester) Hydrophilic linker for polymer conjugation

Key Differences and Insights

Functional Group Reactivity :

  • The tosyloxy group in the target compound enables efficient displacement by nucleophiles (e.g., amines, azides), whereas the trifluoromethyl diaziridinyl group in (S)-54 undergoes photochemical activation for covalent bonding .
  • The hydroxyethoxy chain in the patent compound prioritizes solubility and biocompatibility, contrasting with the target compound’s focus on synthetic versatility.

Protection Strategies: The tritylamino group offers superior steric protection compared to simpler amine-protecting groups (e.g., Boc or Fmoc), reducing racemization risks during peptide synthesis.

Synthetic Utility :

  • The target compound’s tert-butyl ester and tosyloxy group align with intermediates in lactisole derivatives (e.g., sweet-taste modulators) , while the hydroxyethoxy analog is tailored for PEG-like linker applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(tritylamino)propanoate

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